4-(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine
CAS No.:
Cat. No.: VC15885425
Molecular Formula: C19H21N5O2
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21N5O2 |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 4-[1-(2-methoxyphenyl)pyrazol-4-yl]-N-(oxan-4-yl)pyrimidin-2-amine |
| Standard InChI | InChI=1S/C19H21N5O2/c1-25-18-5-3-2-4-17(18)24-13-14(12-21-24)16-6-9-20-19(23-16)22-15-7-10-26-11-8-15/h2-6,9,12-13,15H,7-8,10-11H2,1H3,(H,20,22,23) |
| Standard InChI Key | CMPIZMMCBCLZNJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1N2C=C(C=N2)C3=NC(=NC=C3)NC4CCOCC4 |
Introduction
The compound 4-(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine is a complex organic molecule with a molecular formula of C19H21N5O2 and a molar mass of 351.4 g/mol . This compound combines pyrimidine, pyrazole, and tetrahydropyran rings, making it a candidate for various pharmaceutical applications due to its structural diversity.
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the pyrazole and pyrimidine rings, followed by the attachment of the tetrahydro-2H-pyran-4-yl group. Common reagents and conditions might include the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) for amide bond formation .
Potential Applications
Compounds with similar structures are often explored for their biological activity, including potential roles as inhibitors or modulators of various enzymes and receptors. The presence of the pyrimidine and pyrazole rings suggests possible applications in the development of pharmaceuticals targeting specific biological pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume